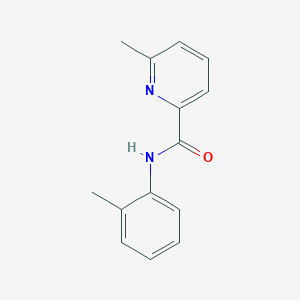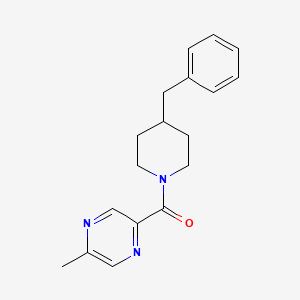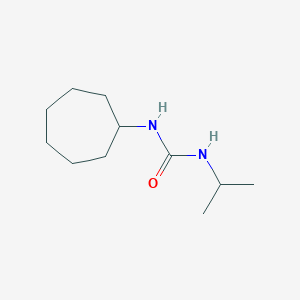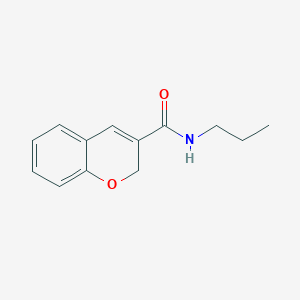
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, also known as MMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPC is a type of pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide exerts its pharmacological effects by inhibiting the enzyme PDE, which leads to an increase in intracellular levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways that regulate physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of PDE activity, increase in intracellular levels of cAMP, regulation of smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Advantages and Limitations for Lab Experiments
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency as a PDE inhibitor, its anti-inflammatory and immunomodulatory effects, and its potential therapeutic applications. However, there are also some limitations to using 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research on 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, including further investigation of its mechanism of action and physiological effects, development of new synthesis methods and derivatives, and exploration of its potential therapeutic applications in various inflammatory and autoimmune diseases. Additionally, more research is needed to fully understand the safety and toxicity of 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide and its derivatives, as well as their potential interactions with other drugs and medications.
Synthesis Methods
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methylpyridine-6-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide as a white crystalline powder with a melting point of 129-131°C.
Scientific Research Applications
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE), which is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)16-14(17)13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBQYWZPZWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)






![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)
